

# Jobosic Acid: A Technical Whitepaper on Physicochemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Jobosic acid**, chemically identified as 2,5-dimethyltetradecanoic acid, is a recently discovered saturated fatty acid isolated from marine algae and cyanobacteria.[1][2][3] This novel natural product has garnered significant interest within the scientific community due to its selective inhibitory activity against key targets of the SARS-CoV-2 virus.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and relevant experimental methodologies pertaining to **Jobosic acid**. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, virology, and drug development.

# **Physicochemical Properties**

Precise experimental determination of all physicochemical properties of **Jobosic acid** is an ongoing area of research. The data presented below comprises a combination of predicted values from computational models and available experimental information.

### **Structural and General Properties**



Property	Value	Source
Systematic Name	2,5-dimethyltetradecanoic acid	[1][3]
Synonyms	Jobosic acid	[1][2][3]
Molecular Formula	C16H32O2	[4]
Molecular Weight	256.42 g/mol	[4]
Appearance	Solid (at standard conditions)	[4]
CAS Number	223611-93-6	[4]

# **Predicted Physicochemical Data**

Quantitative experimental data for properties such as melting point, boiling point, and pKa are not yet available in the peer-reviewed literature. The following table summarizes computationally predicted values.

Property	Predicted Value	Prediction Software/Source
XlogP	6.9	PubChem
Topological Polar Surface Area	37.3 Ų	IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donor Count	1	IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Acceptor Count	2	IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bond Count	12	IUPHAR/BPS Guide to PHARMACOLOGY

Note: These values are computationally derived and await experimental verification.

# **Biological Activity: Anti-SARS-CoV-2 Potential**



**Jobosic acid** has been identified as a selective inhibitor of two critical SARS-CoV-2 targets: the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[1][3][5]

**Inhibitory Concentrations (IC50)** 

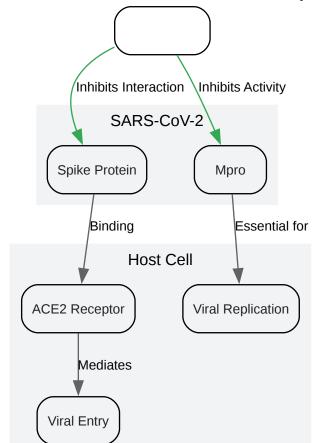
Target	IC₅₀ (μg/mL)	IC <sub>50</sub> (μM)
Spike-RBD/ACE-2 Interaction	3.0	11
Mpro (Main Protease)	7.5	29

Data sourced from Matos-Hernández et al. (2024).[1]

# **Signaling and Mechanism of Action**

The dual inhibitory action of **Jobosic acid** suggests a multi-pronged approach to limiting SARS-CoV-2 replication. By targeting both viral entry (Spike-RBD/ACE2 interaction) and viral protein processing (Mpro), **Jobosic acid** presents a promising scaffold for further antiviral drug development.[1][3]





Hypothesized Mechanism of SARS-CoV-2 Inhibition by Jobosic Acid

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SARS-CoV-2 Inhibition by Jobosic Acid

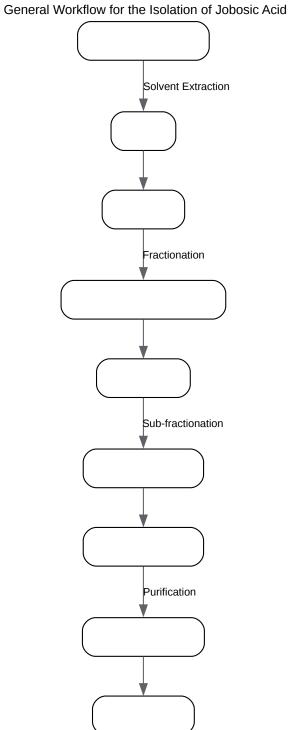
# **Experimental Protocols**

The following sections detail the methodologies employed in the isolation and biological evaluation of **Jobosic acid**, as derived from the primary literature.

# Isolation of Jobosic Acid from Marine Cyanobacteria

The isolation of **Jobosic acid** was achieved through a multi-step process involving extraction and chromatographic separation.





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**Jobosic Acid** Isolation Workflow



#### Methodology:

- Extraction: The cyanobacterial biomass was subjected to solvent extraction to yield a crude extract.
- Fractionation: The crude extract was fractionated using normal-phase chromatography.
- Bioassay-Guided Sub-fractionation: Fractions exhibiting inhibitory activity in the primary screens were further separated using reversed-phase solid-phase extraction (SPE).
- Purification: The final purification of **Jobosic acid** was achieved via preparatory reversedphase high-performance liquid chromatography (RP-HPLC).
- Structure Elucidation: The chemical structure of the purified compound was determined through a combination of NMR spectroscopy (¹H, HMBC, HSQC, COSY, and 1,1-ADEQUATE) and mass spectrometry.[1]

## **SARS-CoV-2 Inhibition Assays**

The inhibitory activity of **Jobosic acid** was evaluated using two distinct biochemical assays.

#### 3.2.1. Spike-RBD/ACE2 Interaction Assay:

- Principle: This assay measures the ability of a compound to disrupt the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.
- General Protocol:
  - Immobilize recombinant ACE2 protein on a microplate.
  - Incubate with biotinylated spike RBD protein in the presence of varying concentrations of Jobosic acid.
  - Add a detection reagent (e.g., streptavidin-HRP) that binds to the biotinylated RBD.
  - Add a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon reaction with the detection reagent.



- Quantify the signal, which is proportional to the amount of bound RBD. A decrease in signal indicates inhibition of the interaction.
- Calculate the IC<sub>50</sub> value from the dose-response curve.

#### 3.2.2. Mpro (Main Protease) Inhibition Assay:

- Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
- · General Protocol:
  - Combine recombinant Mpro enzyme with a fluorogenic substrate in a microplate.
  - Add varying concentrations of **Jobosic acid** to the wells.
  - Incubate the reaction mixture to allow for substrate cleavage by Mpro.
  - Measure the fluorescence intensity over time. Cleavage of the substrate results in an increase in fluorescence.
  - A reduction in the rate of fluorescence increase indicates inhibition of Mpro activity.
  - Calculate the IC<sub>50</sub> value from the dose-response curve.

### **Conclusion and Future Directions**

**Jobosic acid** represents a promising new lead compound in the development of novel antiviral therapies against SARS-CoV-2. Its unique structure and dual mechanism of action make it an attractive candidate for further investigation. Future research should focus on:

- Total Synthesis: Development of a robust and scalable synthetic route to **Jobosic acid** to enable further medicinal chemistry efforts.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity.



- In Vivo Efficacy: Evaluation of the antiviral activity of **Jobosic acid** in relevant animal models.
- Experimental Determination of Physicochemical Properties: Precise measurement of properties such as solubility, melting point, and pKa to inform formulation and drug delivery strategies.

The information compiled in this technical guide provides a solid foundation for these future research endeavors, which will be critical in elucidating the full therapeutic potential of **Jobosic acid**.

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### References

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